molecular formula C17H21N7O2S2 B5820272 [(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

[(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

Cat. No.: B5820272
M. Wt: 419.5 g/mol
InChI Key: CXYFULPYEICJMC-ODLFYWEKSA-N
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Description

[(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea is a complex organic compound characterized by its unique structural features. This compound contains a tetrazole ring, a bicyclic octane structure, and a thiourea moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the thiourea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

[(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

[(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[2-[5-sulfanylidene-4-(2,4,6-trimethylphenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S2/c1-8-4-9(2)14(10(3)5-8)24-17(28)23(21-22-24)12-6-11(19-20-16(18)27)15-25-7-13(12)26-15/h4-5,12-13,15H,6-7H2,1-3H3,(H3,18,20,27)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYFULPYEICJMC-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=S)N(N=N2)C3CC(=NNC(=S)N)C4OCC3O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C(=S)N(N=N2)C3C/C(=N/NC(=S)N)/C4OCC3O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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